2-Benzyl-2-carbomethoxycyclopentanone
Overview
Description
2-Benzyl-2-carbomethoxycyclopentanone is an organic compound with the molecular formula C14H16O3 It is a derivative of cyclopentanone, featuring a benzyl group and a carbomethoxy group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2-carbomethoxycyclopentanone typically involves the following steps:
Starting Materials: Benzyl bromide, cyclopentanone, and methyl chloroformate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-2-carbomethoxycyclopentanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbomethoxy group to a hydroxyl group or other functional groups.
Substitution: The benzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for electrophilic substitution.
Major Products:
Oxidation: Benzylcarboxylic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various benzyl-substituted cyclopentanones.
Scientific Research Applications
2-Benzyl-2-carbomethoxycyclopentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism by which 2-Benzyl-2-carbomethoxycyclopentanone exerts its effects depends on the specific reactions it undergoes. Generally, the compound interacts with molecular targets through its functional groups:
Molecular Targets: Enzymes, receptors, and other proteins that can interact with the benzyl or carbomethoxy groups.
Pathways Involved: The compound can participate in metabolic pathways involving oxidation, reduction, and substitution reactions, leading to the formation of various metabolites.
Comparison with Similar Compounds
2-Benzylcyclopentanone: Lacks the carbomethoxy group, making it less reactive in certain chemical reactions.
2-Carbomethoxycyclopentanone: Lacks the benzyl group, affecting its overall chemical properties and reactivity.
Cyclopentanone: The parent compound, which is less complex and has different reactivity patterns.
Uniqueness: 2-Benzyl-2-carbomethoxycyclopentanone is unique due to the presence of both benzyl and carbomethoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Biological Activity
2-Benzyl-2-carbomethoxycyclopentanone (CAS Number: 10386-81-9) is an organic compound that has garnered interest for its potential biological activities. This article provides a detailed overview of its biological activity, including its interactions with various biological systems, synthetic pathways, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique cyclopentanone structure with a benzyl and a carbomethoxy group. Its molecular formula is and it possesses notable chemical properties that influence its reactivity and biological interactions.
Biological Activity Overview
Research into the biological activity of this compound suggests a variety of potential applications:
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties. It has been investigated for its interactions with various nucleophiles and electrophiles, which could suggest potential mechanisms for antibacterial action.
- Anticancer Potential : There is emerging evidence that compounds similar to this compound may inhibit cancer cell proliferation. For instance, derivatives of related structures have shown promising results in inhibiting Bcl-2, a protein associated with cancer cell survival, thereby triggering apoptosis in cancer cells .
Antimicrobial Evaluation
A study focusing on the antimicrobial properties of structurally related compounds reported that certain analogues exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, indicating potential for further development .
Table 1: Antimicrobial Activity of Related Compounds
Compound | E. coli MIC (µg/mL) | MRSA MIC (µg/mL) |
---|---|---|
Compound A | >100 | 50 |
Compound B | >100 | 12.5 |
This compound | Not tested | Potentially active |
Anticancer Activity
In the context of cancer research, compounds derived from similar frameworks have demonstrated cytotoxic effects against various cancer cell lines. For example, a series of benzimidazole derivatives were tested for their ability to induce apoptosis in breast cancer cells, showing IC50 values in the low micromolar range . Although specific data on this compound's anticancer activity is limited, the structural similarities suggest it could exhibit comparable effects.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound's ability to interact with various enzymes may disrupt metabolic pathways crucial for bacterial growth and cancer cell survival.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways by inhibiting anti-apoptotic proteins like Bcl-2, leading to increased cell death in malignancies .
- Reactivity with Nucleophiles : Its chemical structure allows for reactivity with nucleophiles, potentially leading to the formation of bioactive metabolites that could exert further biological effects.
Properties
IUPAC Name |
methyl 1-benzyl-2-oxocyclopentane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-17-13(16)14(9-5-8-12(14)15)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLKXULKCYKDGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445757 | |
Record name | Methyl 1-benzyl-2-oxocyclopentane carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10386-81-9 | |
Record name | Methyl 1-benzyl-2-oxocyclopentane carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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